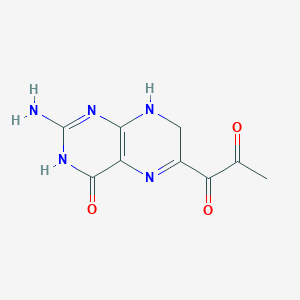
6-Pyruvoyl-7,8-dihydropterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pyruvoyl-7,8-dihydropterin is a dihydropterin compound characterized by an amino substituent at the 2-position, an oxo substituent at the 4-position, and a pyruvoyl group at the 6-position . This compound plays a crucial role in the biosynthesis of tetrahydrobiopterin, an essential cofactor in the synthesis of aromatic amino acids and nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyruvoyl-7,8-dihydropterin typically involves the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin through the action of the enzyme 6-pyruvoyltetrahydropterin synthase . This reaction involves the elimination of triphosphate and an intramolecular redox reaction in the presence of magnesium ions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, given the importance of this compound in various biochemical pathways.
Chemical Reactions Analysis
Types of Reactions: 6-Pyruvoyl-7,8-dihydropterin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 7,8-dihydroxanthopterin.
Reduction: Reduction reactions can convert it back to its tetrahydropterin form.
Substitution: Substitution reactions involving the amino and oxo groups can lead to the formation of different pterin derivatives.
Common Reagents and Conditions:
Oxidation: Ferricyanide or dichlorophenolindolphenol are commonly used oxidizing agents.
Reduction: Reducing agents like dithioerythritol can be used to stabilize the compound in its reduced form.
Major Products:
Oxidation Products: 7,8-dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Scientific Research Applications
6-Pyruvoyl-7,8-dihydropterin has numerous applications in scientific research:
Mechanism of Action
6-Pyruvoyl-7,8-dihydropterin exerts its effects through its role as an intermediate in the biosynthesis of tetrahydrobiopterin. The enzyme 6-pyruvoyltetrahydropterin synthase catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin, which then participates in the synthesis of tetrahydrobiopterin . This cofactor is essential for the activity of aromatic amino acid monooxygenases and nitric oxide synthase, which are involved in neurotransmitter synthesis and nitric oxide production .
Comparison with Similar Compounds
7,8-Dihydropterin: Another intermediate in the pteridine biosynthesis pathway.
Tetrahydrobiopterin: The final product of the pathway, essential for various enzymatic reactions.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Pyruvoyl-7,8-dihydropterin is unique due to its specific role in the biosynthesis of tetrahydrobiopterin. Unlike other intermediates, it undergoes a specific enzymatic conversion that is crucial for the production of this essential cofactor .
Properties
CAS No. |
77267-04-0 |
|---|---|
Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)propane-1,2-dione |
InChI |
InChI=1S/C9H9N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2H2,1H3,(H4,10,11,13,14,17) |
InChI Key |
WAIMTWRHMGIREN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1=NC2=C(NC1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14437166.png)
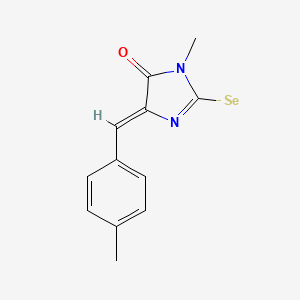

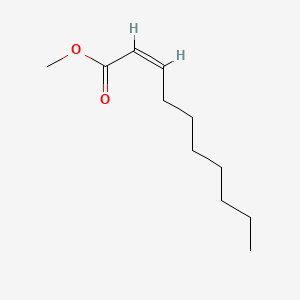
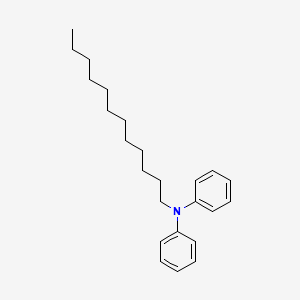
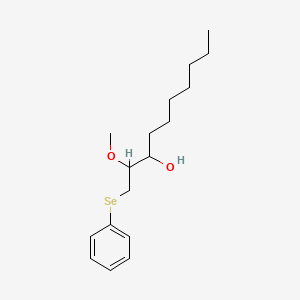
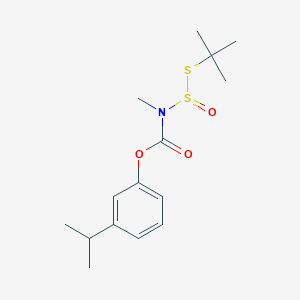
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
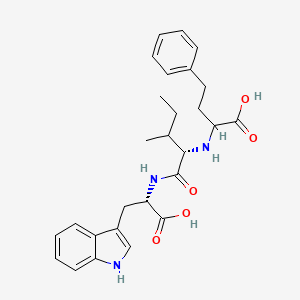
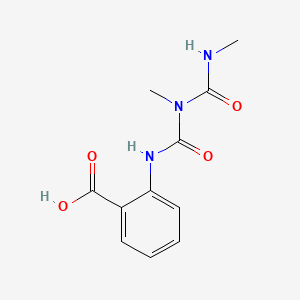
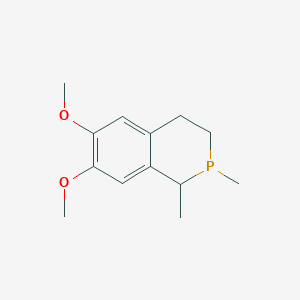
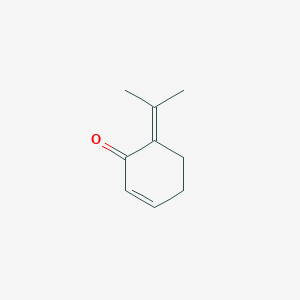
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

